molecular formula C22H19N3O4 B12016846 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 769156-08-3

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12016846
CAS No.: 769156-08-3
M. Wt: 389.4 g/mol
InChI Key: IPPRRDYSFRSLLK-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C22H19N3O4 It is known for its unique structure, which includes a pyridine ring, a carbohydrazonoyl group, and an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves a multi-step process:

    Formation of the Pyridinylcarbonyl Intermediate: The initial step involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate to form the pyridinylcarbonyl hydrazide.

    Condensation Reaction: The pyridinylcarbonyl hydrazide is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ethoxybenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
  • 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate

Uniqueness

4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxybenzoate moiety differentiates it from similar compounds, potentially leading to variations in reactivity and biological activity.

Properties

CAS No.

769156-08-3

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C22H19N3O4/c1-2-28-19-11-7-17(8-12-19)22(27)29-20-9-5-16(6-10-20)14-24-25-21(26)18-4-3-13-23-15-18/h3-15H,2H2,1H3,(H,25,26)/b24-14+

InChI Key

IPPRRDYSFRSLLK-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.